4'-Hydroxy-3'-nitroacetophenone

概要

説明

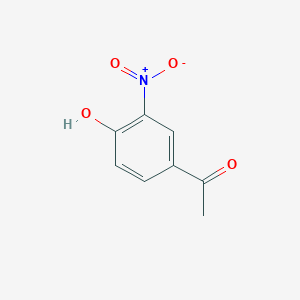

4’-Hydroxy-3’-nitroacetophenone is an organic compound with the molecular formula C8H7NO4. It is characterized by a hydroxyl group (-OH) and a nitro group (-NO2) attached to an acetophenone backbone. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 4’-Hydroxy-3’-nitroacetophenone can be synthesized through the nitration of 4-hydroxyacetophenone. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the acetophenone .

Industrial Production Methods: In industrial settings, the production of 4’-Hydroxy-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

化学反応の分析

Types of Reactions: 4’-Hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various nucleophiles, depending on the desired substitution product

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

Reduction: 4’-Hydroxy-3’-aminoacetophenone

Substitution: Various substituted acetophenones

Oxidation: Quinones and other oxidized derivatives

科学的研究の応用

Pharmaceutical Development

Overview

4'-Hydroxy-3'-nitroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural properties allow it to participate in reactions that yield compounds with therapeutic effects.

Case Study

Research has shown that derivatives of this compound can be synthesized to enhance drug efficacy. For example, studies have explored the reduction of this compound to produce 4'-hydroxy-3'-aminoacetophenone, which exhibits improved anti-inflammatory activity compared to its precursor .

Dyes and Pigments

Overview

In the textile industry, this compound is utilized in the production of azo dyes. These dyes are valued for their vibrant colors and stability, making them suitable for fabric coloring.

Data Table: Azo Dyes Derived from this compound

| Dye Name | Color | Stability |

|---|---|---|

| 4-Hydroxy-3-nitrophenyl azo | Bright Yellow | High |

| Azo dye from nitroaniline | Red | Moderate |

Analytical Chemistry

Overview

This compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of metal ions. It is particularly useful in environmental monitoring due to its ability to form complexes with metals.

Application Example

In studies focused on environmental analysis, this compound has been used to detect heavy metals like lead and cadmium in water samples through colorimetric methods .

Biochemical Research

Overview

In biochemical studies, this compound is utilized for enzyme inhibition research. It helps elucidate metabolic pathways and contributes to the development of potential therapeutic agents.

Case Study

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy .

Material Science

Overview

The properties of this compound make it suitable for use in polymer science. It can enhance the durability and resistance of materials against environmental factors.

Research Findings

Investigations into its incorporation into polymer matrices have shown that it improves UV stability and mechanical properties, making it a valuable additive in coatings and plastics .

作用機序

The mechanism of action of 4’-Hydroxy-3’-nitroacetophenone depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The hydroxyl group can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

類似化合物との比較

- 4’-Methoxy-3’-nitroacetophenone

- 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone

- 5’-Bromo-2’-hydroxy-3’-nitroacetophenone

Comparison: 4’-Hydroxy-3’-nitroacetophenone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity patterns. Compared to its analogs, such as 4’-Methoxy-3’-nitroacetophenone, the hydroxyl group in 4’-Hydroxy-3’-nitroacetophenone provides additional sites for hydrogen bonding and nucleophilic substitution, making it more versatile in chemical synthesis .

生物活性

4'-Hydroxy-3'-nitroacetophenone, a nitro-substituted phenolic compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the nitration of acetophenone derivatives. Various methods have been explored to optimize yield and purity, including green synthesis techniques that are environmentally friendly. For instance, a recent study highlighted a method using aqueous media to produce nitroacetophenones with reduced environmental impact .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains, demonstrating effective inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising antibacterial activity comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For example, studies reported IC50 values below 10 µM in breast cancer cell lines, suggesting its potential as an anticancer agent .

Table 2: Cytotoxic Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 6.5 |

| A549 (Lung) | 8.0 |

| HeLa (Cervical) | 7.2 |

The mechanism by which this compound exerts its biological effects is multifaceted. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription . Additionally, it modulates reactive oxygen species (ROS) levels, contributing to its pro-apoptotic effects.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it induces cell cycle arrest at the G2/M phase and triggers apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another research effort focused on its application as a natural preservative in food products, demonstrating its effectiveness against foodborne pathogens while maintaining food quality .

特性

IUPAC Name |

1-(4-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNKVWGVSHRIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212586 | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-56-1 | |

| Record name | 4-Hydroxy-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the electrochemical behavior of 4'-Hydroxy-3'-nitroacetophenone and what does it suggest about its reactivity?

A1: Cyclic voltammetry studies of this compound in an aprotic solvent (CH3CN) revealed a quasi-reversible electron transfer process []. This suggests that the molecule can undergo both reduction and oxidation reactions, indicating its potential to act as both an electron donor and acceptor. The calculated heterogeneous rate constant of electron transfer further supports its reactivity [].

Q2: How does this compound perform as a starting material in organic synthesis?

A2: this compound serves as a versatile building block in organic synthesis. It can undergo various transformations, including O-benzylation, bromination, and reduction, leading to valuable intermediates like 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol []. This intermediate plays a crucial role in synthesizing (R,R)-formoterol, highlighting the compound's utility in pharmaceutical synthesis [].

Q3: Has this compound or its derivatives shown any promising biological activity?

A3: Yes, this compound itself demonstrated potential as an antileishmanial agent, exhibiting significant activity against the promastigote form of Leishmania amazonensis []. Furthermore, derivatives of this compound, specifically benzoxazoles synthesized using it as a starting material, exhibited potent inhibitory activity against cysteine and serine proteases, including papain and trypsin []. These findings suggest potential applications in developing new treatments for parasitic diseases and conditions involving protease dysregulation.

Q4: Can you elaborate on the use of this compound in active site titration of cysteine proteases?

A4: While not extensively discussed in the provided abstracts, this compound's close structural similarity to α-bromo-4-hydroxy-3-nitroacetophenone suggests a potential application in active site titration of cysteine proteases []. This technique relies on the reactivity of the compound with the thiol group present in the active site of these enzymes. The reaction leads to a measurable change that allows for the determination of active enzyme concentration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。